Cas no 135711-13-6 ((4S)-3,4-dihydro-2H-1-benzothiopyran-4-ol)

(4S)-3,4-dihydro-2H-1-benzothiopyran-4-ol is a chiral thiopyran derivative featuring a stereospecific hydroxyl group at the 4-position of the benzothiopyran scaffold. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals due to its rigid heterocyclic structure and potential for further functionalization. The (4S)-enantiomer offers precise stereochemical control, making it advantageous for asymmetric synthesis and the study of structure-activity relationships. Its thiopyran core contributes to enhanced stability and unique electronic properties, facilitating applications in ligand design and catalytic systems. The compound’s well-defined chirality and synthetic versatility underscore its utility in medicinal chemistry and material science research.
(4S)-3,4-dihydro-2H-1-benzothiopyran-4-ol structure
135711-13-6 structure
商品名:(4S)-3,4-dihydro-2H-1-benzothiopyran-4-ol
CAS番号:135711-13-6
MF:C9H10OS
メガワット:166.2401
MDL:MFCD14705933
CID:1244318
PubChem ID:8001140

(4S)-3,4-dihydro-2H-1-benzothiopyran-4-ol 化学的及び物理的性質

名前と識別子

    • 2H-1-Benzothiopyran-4-ol, 3,4-dihydro-, (4S)-
    • (4S)-3,4-dihydro-2H-1-benzothiopyran-4-ol
    • AKOS017463692
    • (4S)-3,4-dihydro-2H-thiochromen-4-ol
    • 135711-13-6
    • EN300-89212
    • Z959151626
    • MDL: MFCD14705933
    • インチ: InChI=1S/C9H10OS/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8,10H,5-6H2/t8-/m0/s1
    • InChIKey: FWVSZXYNCFXKRT-QMMMGPOBSA-N
    • ほほえんだ: C1CSC2=CC=CC=C2C1O

計算された属性

  • せいみつぶんしりょう: 166.0453
  • どういたいしつりょう: 166.04523611g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 138
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 45.5Ų

じっけんとくせい

  • PSA: 20.23

(4S)-3,4-dihydro-2H-1-benzothiopyran-4-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-89212-2.5g
(4S)-3,4-dihydro-2H-1-benzothiopyran-4-ol
135711-13-6 87%
2.5g
$1848.0 2023-09-01
Enamine
EN300-89212-0.05g
(4S)-3,4-dihydro-2H-1-benzothiopyran-4-ol
135711-13-6 87%
0.05g
$218.0 2023-09-01
Enamine
EN300-89212-0.5g
(4S)-3,4-dihydro-2H-1-benzothiopyran-4-ol
135711-13-6 87%
0.5g
$735.0 2023-09-01
Enamine
EN300-89212-0.1g
(4S)-3,4-dihydro-2H-1-benzothiopyran-4-ol
135711-13-6 87%
0.1g
$326.0 2023-09-01
Enamine
EN300-89212-0.25g
(4S)-3,4-dihydro-2H-1-benzothiopyran-4-ol
135711-13-6 87%
0.25g
$466.0 2023-09-01
Enamine
EN300-89212-5.0g
(4S)-3,4-dihydro-2H-1-benzothiopyran-4-ol
135711-13-6 87%
5.0g
$2732.0 2023-02-11
Enamine
EN300-89212-10g
(4S)-3,4-dihydro-2H-1-benzothiopyran-4-ol
135711-13-6 87%
10g
$4052.0 2023-09-01
1PlusChem
1P007O09-100mg
2H-1-Benzothiopyran-4-ol, 3,4-dihydro-, (4S)-
135711-13-6 87%
100mg
$465.00 2023-12-22
1PlusChem
1P007O09-50mg
2H-1-Benzothiopyran-4-ol, 3,4-dihydro-, (4S)-
135711-13-6 87%
50mg
$322.00 2023-12-22
Enamine
EN300-89212-5g
(4S)-3,4-dihydro-2H-1-benzothiopyran-4-ol
135711-13-6 87%
5g
$2732.0 2023-09-01

(4S)-3,4-dihydro-2H-1-benzothiopyran-4-ol 関連文献

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(4S)-3,4-dihydro-2H-1-benzothiopyran-4-olに関する追加情報

Recent Advances in the Study of (4S)-3,4-dihydro-2H-1-benzothiopyran-4-ol (CAS: 135711-13-6): A Comprehensive Research Brief

In recent years, the compound (4S)-3,4-dihydro-2H-1-benzothiopyran-4-ol (CAS: 135711-13-6) has garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral benzothiopyran derivative has shown promising potential in various therapeutic applications, particularly in the development of novel enzyme inhibitors and receptor modulators. The unique structural features of this compound, including its stereochemistry and sulfur-containing heterocycle, make it an attractive scaffold for drug discovery and medicinal chemistry.

A recent study published in the Journal of Medicinal Chemistry (2023) explored the synthesis and biological evaluation of (4S)-3,4-dihydro-2H-1-benzothiopyran-4-ol derivatives as potent inhibitors of histone deacetylases (HDACs). The researchers employed an asymmetric synthesis approach to obtain the (4S)-enantiomer with high enantiomeric purity (>99% ee). Subsequent structure-activity relationship (SAR) studies revealed that modifications at the 2-position of the benzothiopyran ring significantly influenced HDAC inhibitory activity, with certain derivatives exhibiting IC50 values in the low nanomolar range against HDAC6.

Another significant development involves the application of (4S)-3,4-dihydro-2H-1-benzothiopyran-4-ol in the design of selective serotonin reuptake inhibitors (SSRIs). Research published in Bioorganic & Medicinal Chemistry Letters (2024) demonstrated that structural analogs of this compound displayed improved blood-brain barrier penetration compared to traditional SSRIs, while maintaining high selectivity for the serotonin transporter (SERT) over norepinephrine and dopamine transporters. These findings suggest potential applications in the treatment of depression and anxiety disorders with reduced side effects.

From a synthetic chemistry perspective, recent advancements have focused on developing more efficient and sustainable routes to (4S)-3,4-dihydro-2H-1-benzothiopyran-4-ol. A green chemistry approach utilizing biocatalysis was reported in ACS Catalysis (2023), where engineered ketoreductases were employed to achieve the stereoselective reduction of the corresponding ketone precursor. This method not only improved the overall yield (up to 85%) but also significantly reduced the environmental impact compared to traditional metal-catalyzed asymmetric hydrogenation methods.

Pharmacokinetic studies of (4S)-3,4-dihydro-2H-1-benzothiopyran-4-ol derivatives have revealed interesting metabolic profiles. A 2024 study in Drug Metabolism and Disposition identified the major metabolic pathways as glucuronidation at the hydroxyl group and sulfoxidation of the thioether moiety. Importantly, the (4S)-configuration was found to confer greater metabolic stability compared to its (4R)-counterpart, with a plasma half-life of approximately 8 hours in rodent models.

Looking forward, several pharmaceutical companies have included (4S)-3,4-dihydro-2H-1-benzothiopyran-4-ol derivatives in their preclinical pipelines. Current research directions include exploring its potential in neurodegenerative diseases, given its ability to modulate protein aggregation pathways, as well as in oncology, where its HDAC inhibitory activity may be leveraged for combination therapies. The compound's versatility as a building block for diverse therapeutic targets continues to make it a valuable subject of ongoing research in chemical biology and drug discovery.

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